[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties. These structural motifs are commonly found in various pharmaceuticals and agrochemicals due to their significant biological activities and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves a multi-step process. One common approach is the Mannich reaction, which incorporates the piperazine ring into the triazole structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The triazole and piperazine moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and exhibits similar biological activities.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine and triazole moiety and is studied for its antibacterial properties.
Uniqueness
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H19BrFN5O |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H19BrFN5O/c1-14-19(23-24-27(14)16-8-6-15(21)7-9-16)20(28)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-13H2,1H3 |
InChI Key |
VZHWQFXOQCESEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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